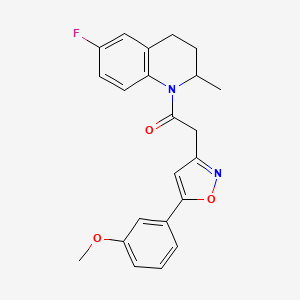
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
BenchChem offers high-quality 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A derivative of the compound class, specifically focusing on the synthesis of isoxazole derivatives with fluoroquinoline components, has shown promise in antimicrobial applications. The synthesis and evaluation of these derivatives have demonstrated in vitro antimicrobial activity against a range of bacterial and fungal organisms. Such studies underscore the potential of fluoroquinoline-isoxazole compounds in developing new antimicrobial agents (K. S. Kumar et al., 2019).
Fluorescent Labeling Reagents
Compounds related to the fluoroquinoline family have been explored for their fluorescent properties, offering applications in biomedical analysis. A novel fluorophore with strong fluorescence across a wide pH range in aqueous media has been identified, suggesting the utility of fluoroquinoline derivatives as fluorescent labeling reagents. This characteristic makes them valuable in the detection and analysis of biological samples, providing a tool for research and diagnostic purposes (Junzo Hirano et al., 2004).
Antituberculosis Activity
The synthesis of quinoline derivatives, with a focus on their antituberculosis potential, has yielded compounds with significant in vitro activity against Mycobacterium tuberculosis. This highlights the therapeutic potential of fluoroquinoline derivatives in treating tuberculosis, a persistent global health challenge (Selvam Chitra et al., 2011).
Cytotoxic Activity in Cancer Research
Research into quinoline derivatives has also extended into the realm of cancer, where certain compounds have shown cytotoxic activity against cancer cell lines. These findings suggest the potential of fluoroquinoline derivatives in cancer treatment, warranting further investigation into their therapeutic applications (Jasna Kadrić et al., 2014).
Structural and Synthetic Chemistry
The structural elucidation and synthetic approaches to fluoroquinoline and isoxazole derivatives provide foundational knowledge for the development of novel compounds. Studies have detailed the reaction processes and conditions required for the synthesis of these compounds, contributing to the broader field of medicinal chemistry and drug development (S. Chimichi et al., 2007).
Propiedades
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-14-6-7-15-10-17(23)8-9-20(15)25(14)22(26)13-18-12-21(28-24-18)16-4-3-5-19(11-16)27-2/h3-5,8-12,14H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMKGIFRQMOHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CC3=NOC(=C3)C4=CC(=CC=C4)OC)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)
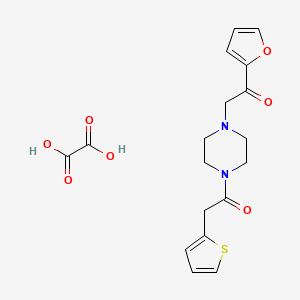


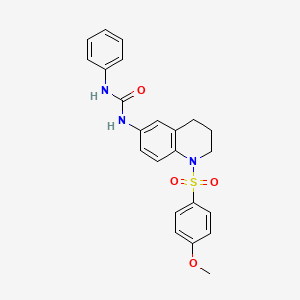

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)
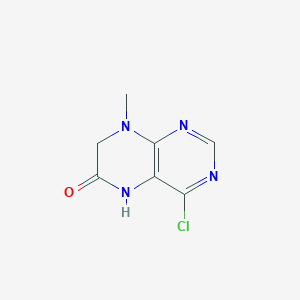
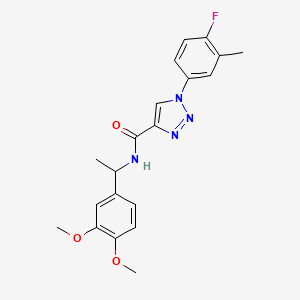
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)
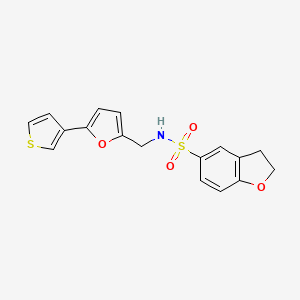
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)